2-(heptan-4-ylamino)propyl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(heptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . This compound is known for its unique structure, which includes a heptan-4-ylamino group attached to a propyl chain, which is further connected to a 4-aminobenzoate moiety .
Vorbereitungsmethoden
The synthesis of 2-(heptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(heptan-4-ylamino)propanol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a pure compound .
Analyse Chemischer Reaktionen
2-(heptan-4-ylamino)propyl 4-aminobenzoate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(heptan-4-ylamino)propyl 4-aminobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(heptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-(heptan-4-ylamino)propyl 4-aminobenzoate can be compared with other similar compounds such as:
2-(heptan-4-ylamino)propyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of an amino group on the benzoate moiety, which may result in different chemical and biological properties.
2-(heptan-4-ylamino)propyl 4-methoxybenzoate:
Eigenschaften
CAS-Nummer |
73713-51-6 |
---|---|
Molekularformel |
C17H28N2O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(heptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-16(7-5-2)19-13(3)12-21-17(20)14-8-10-15(18)11-9-14/h8-11,13,16,19H,4-7,12,18H2,1-3H3 |
InChI-Schlüssel |
BQKCOGCXXOGCFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)NC(C)COC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.